molecular formula C24H21NO3 B11273021 3-hydroxy-1-(4-methoxybenzyl)-4,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(4-methoxybenzyl)-4,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11273021
M. Wt: 371.4 g/mol
InChI Key: YGCGOFCURWMBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidinone ring substituted with hydroxy, methoxyphenyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism by which 3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or functional outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE apart is its unique combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various advanced applications in research and industry .

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

4-hydroxy-1-[(4-methoxyphenyl)methyl]-2,3-diphenyl-2H-pyrrol-5-one

InChI

InChI=1S/C24H21NO3/c1-28-20-14-12-17(13-15-20)16-25-22(19-10-6-3-7-11-19)21(23(26)24(25)27)18-8-4-2-5-9-18/h2-15,22,26H,16H2,1H3

InChI Key

YGCGOFCURWMBKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.